

Application Note: Phase Analysis of Nickel-Tungsten Alloys Using X-Ray Diffraction (XRD)

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Compound of Interest

Compound Name: Nickel;tungsten

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel-tungsten (Ni-W) alloys are of significant interest in various industrial and technological fields due to their exceptional properties, including high hardness, wear resistance, corrosion resistance, and thermal stability.[1][2] These properties are intrinsically linked to the alloy's microstructure, particularly its phase composition. Depending on the manufacturing process, such as electrodeposition or powder metallurgy, and subsequent heat treatments, Ni-W alloys can exhibit a complex mixture of crystalline and amorphous phases.[2][3][4]

Common phases observed in Ni-W systems include a face-centered cubic (fcc) Ni(W) solid solution, intermetallic compounds like Ni₄W and NiW, and potentially tungsten carbide (WC) or complex carbides like Ni₆W₆C, especially if carbon is present.[3][4] The presence, proportion, and characteristics (e.g., crystallite size, strain) of these phases dictate the material's performance. Therefore, accurate phase analysis is crucial for quality control, process optimization, and understanding structure-property relationships in Ni-W alloys.

X-ray diffraction (XRD) is a powerful and non-destructive technique for the qualitative and quantitative analysis of crystalline materials.[5] It allows for the identification of phases present in a sample, determination of their volume fractions, and characterization of microstructural features like crystallite size and lattice strain.[5][6] This application note provides a detailed protocol for the phase analysis of Ni-W alloys using XRD.

Principles of X-Ray Diffraction (XRD) for Phase Analysis

XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic radiation, and directed toward the sample. The interaction of the incident rays with the sample produces constructive interference when the conditions of Bragg's Law are satisfied:

$$n\lambda = 2d \sin\theta$$

Where:

- n is an integer
- λ is the wavelength of the X-rays
- d is the interplanar spacing of the crystal lattice
- θ is the angle of incidence

Each crystalline phase has a unique set of d spacings, resulting in a characteristic diffraction pattern with peaks at specific 2θ angles. By comparing the experimental diffraction pattern to a database of known materials, the phases present in the sample can be identified.

For quantitative analysis, the intensity of the diffraction peaks is proportional to the volume fraction of the corresponding phase in the sample. Methods like Rietveld refinement can be used to model the entire diffraction pattern and provide accurate quantitative phase information.^[7]

Furthermore, the broadening of diffraction peaks can be analyzed to determine the crystallite size and microstrain within the material using methods such as the Williamson-Hall plot.^{[6][8][9]}

Experimental Protocol

This protocol outlines the steps for performing XRD analysis on Ni-W alloy samples, which are often in the form of coatings or bulk materials.

3.1. Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data.

- Bulk Samples:
 - If the sample is large, a representative section should be cut.
 - The surface to be analyzed should be flat and smooth. Grinding and polishing may be necessary. Care should be taken to avoid introducing excessive stress or altering the surface phases during preparation. A final polishing step with a fine diamond suspension or colloidal silica is recommended.
 - Clean the sample surface with a suitable solvent (e.g., ethanol, acetone) in an ultrasonic bath to remove any contaminants and then dry it thoroughly.
- Coatings:
 - Ni-W alloy coatings are often electrodeposited on a substrate.^[1] The analysis is typically performed directly on the coated surface.
 - Ensure the coated surface is clean and free of any residues from the plating bath or subsequent handling. Rinse with deionized water and dry with a stream of nitrogen gas.
 - The thickness of the coating should be sufficient to avoid significant diffraction peaks from the substrate. If the coating is very thin, grazing incidence XRD (GIXRD) may be necessary to enhance the signal from the coating.
- Powders:
 - If the alloy is in powder form, it should be gently ground to a fine, uniform particle size (typically <10 µm) to ensure random orientation of the crystallites.
 - The powder is then typically back-loaded into a sample holder to minimize preferred orientation effects.

3.2. XRD Data Acquisition

The following are typical instrument parameters for XRD analysis of Ni-W alloys. These may need to be optimized based on the specific instrument and sample.

Parameter	Typical Value
X-ray Source	Cu K α ($\lambda = 1.5406 \text{ \AA}$)
Operating Voltage	40 kV
Operating Current	40 mA
Scan Type	Continuous or Step Scan
2 θ Range	20° - 100°
Step Size	0.02°
Time per Step	1-5 seconds
Optics	Bragg-Brentano geometry is common. A monochromator is used to remove K β radiation.

3.3. Data Analysis

- Phase Identification:
 - The acquired XRD pattern is processed to identify the positions (2 θ) and intensities of the diffraction peaks.
 - These peaks are then compared with standard diffraction patterns from a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
 - Common phases to search for in Ni-W alloys include Ni (fcc), W (bcc), Ni(W) solid solution, Ni₄W, NiW, Ni₁₇W₃, and potentially oxides or carbides.[\[3\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Quantitative Phase Analysis (Rietveld Refinement):
 - Rietveld refinement is a powerful method for quantitative analysis.[\[7\]](#) It involves a least-squares fitting of a calculated diffraction pattern to the experimental data.

- The calculated pattern is generated based on a model that includes the crystal structure of each phase, lattice parameters, site occupancies, and instrumental parameters.
- The refinement process adjusts these parameters to minimize the difference between the calculated and observed patterns, yielding the weight fraction of each phase.
- Crystallite Size and Microstrain Analysis (Williamson-Hall Method):
 - The broadening of the diffraction peaks is a combination of instrumental effects, crystallite size, and microstrain.
 - The Williamson-Hall method is used to separate the contributions of crystallite size and microstrain.[6] The total peak broadening (β) is plotted against $\sin(\theta)$.
 - The relationship is given by: $\beta \cos(\theta) = (K\lambda / D) + 4\epsilon \sin(\theta)$
 - Where β is the full width at half maximum (FWHM) of the peak, K is the Scherrer constant (~ 0.9), λ is the X-ray wavelength, D is the crystallite size, and ϵ is the microstrain.
 - A plot of $\beta \cos(\theta)$ versus $4\sin(\theta)$ yields a straight line where the y-intercept can be used to determine the crystallite size and the slope gives the microstrain.[6]

Data Presentation

Quantitative data from the XRD analysis should be summarized in a clear and structured table for easy comparison.

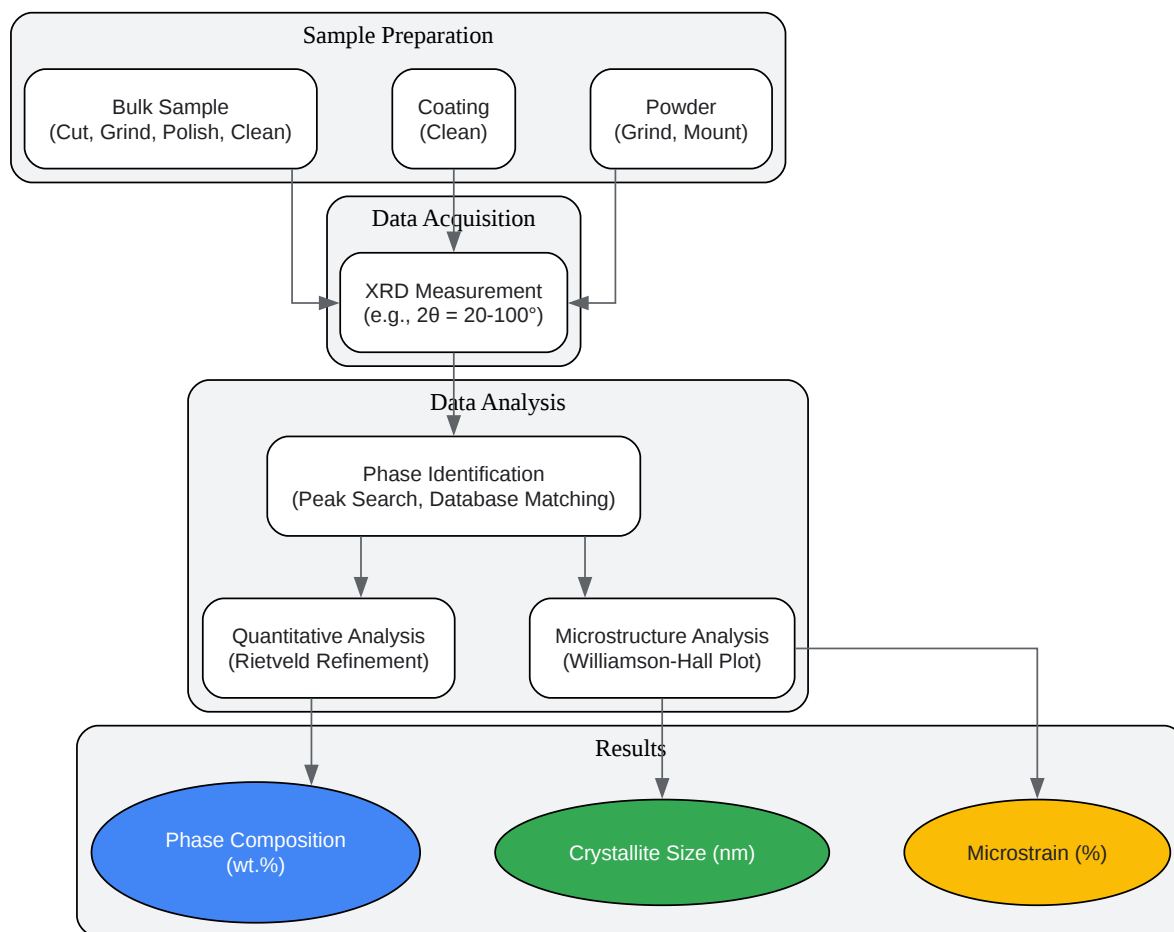
Table 1: Quantitative Phase Analysis and Microstructural Parameters of Ni-W Alloys

Sample ID	Processing Conditions	Ni(W) (wt.%)	Ni4W (wt.%)	Amorphous (wt.%)	Crystallite Size (nm)	Microstrain (%)
NiW-AsDep	As-deposited	85.2	-	14.8	8.5	0.25
NiW-HT400	Heat-treated at 400°C	75.6	24.4	-	15.2	0.18
NiW-HT600	Heat-treated at 600°C	60.3	39.7	-	28.9	0.12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the phase analysis of Ni-W alloys using XRD.



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Caption: Workflow for XRD phase analysis of Ni-W alloys.

Conclusion

XRD is an indispensable tool for the phase analysis of Ni-W alloys. By following a systematic protocol for sample preparation, data acquisition, and data analysis, researchers can obtain detailed and reliable information about the phase composition, crystallite size, and microstrain of these materials. This information is crucial for understanding the influence of processing parameters on the microstructure and for tailoring the properties of Ni-W alloys for specific applications. The combination of qualitative phase identification, quantitative Rietveld analysis, and microstructural analysis via methods like the Williamson-Hall plot provides a comprehensive characterization of Ni-W alloys.

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